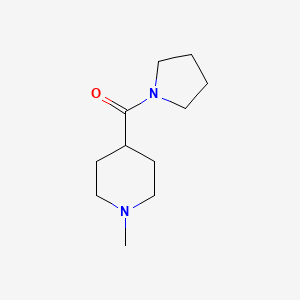
1-Methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine
Cat. No. B8786788
M. Wt: 196.29 g/mol
InChI Key: VNXBMAJAOYPLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07423050B2
Procedure details


Add a solution of n-butyllithium (1.9M in n-hexane, 4 ml, 7.6 mmol) to a solution of 2,6-dibromopyridine (1.81 g, 7.64 mmol) in MTBE (20 mL) dropwise under nitrogen, over 20 min., maintaining the temperature between −72 and −67° C. Stir the yellow heterogeneous solution at −70° C. for 20 min. to provide a green homogeneous solution. Add a solution of 1-methyl-4-(pyrrolidin-1-yl-carbonyl)piperidine (1 g, 5.09 mmol) in 10 mL MTBE dropwise over 20 min., maintaining the temperature below −69° C. Stir the yellow mixture at −75° C. for 1 hr. Quench the reaction mixture with a saturated solution of ammonium chloride (5 mL) between 0 and 10° C. Acidify the mixture to pH 2 with fuming HCl (2 mL). Extract the organic layer. Wash the aqueous phase with MTBE (50 mL), make the aqueous layer basic with a solution of 30% NaOH, and extract with ethyl acetate (2×50 mL). Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure at 40° C. to provide the title intermediate as an oil (1.23 g, 85% yield).





Name
Yield
85%
Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[N:8]=1.[CH3:14][N:15]1[CH2:20][CH2:19][CH:18]([C:21](N2CCCC2)=[O:22])[CH2:17][CH2:16]1>CC(OC)(C)C>[Br:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([C:21]([CH:18]2[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]2)=[O:22])[N:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
1.81 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCC(CC1)C(=O)N1CCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the yellow heterogeneous solution at −70° C. for 20 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature between −72 and −67° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a green homogeneous solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below −69° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the yellow mixture at −75° C. for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Quench the reaction mixture with a saturated solution of ammonium chloride (5 mL) between 0 and 10° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the aqueous phase with MTBE (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with ethyl acetate (2×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combine the organic layers, dry over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under reduced pressure at 40° C.
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC(=CC=C1)C(=O)C1CCN(CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.23 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
